2-Morpholin-4-YL-pyrimidin-4-ylamine
描述
Structure
3D Structure
属性
IUPAC Name |
2-morpholin-4-ylpyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N4O/c9-7-1-2-10-8(11-7)12-3-5-13-6-4-12/h1-2H,3-6H2,(H2,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDOXYFGOHDJZOD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC=CC(=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90603862 | |
| Record name | 2-(Morpholin-4-yl)pyrimidin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90603862 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18215-94-6 | |
| Record name | 2-(Morpholin-4-yl)pyrimidin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90603862 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 2 Morpholin 4 Yl Pyrimidin 4 Ylamine and Its Analogs
Strategic Approaches to Pyrimidine (B1678525) Ring Synthesis
The construction of the pyrimidine scaffold is a foundational aspect of synthesizing 2-morpholin-4-yl-pyrimidin-4-ylamine and its derivatives. Various methodologies have been established for the formation of the pyrimidine ring, followed by the strategic introduction of substituents.
Core Pyrimidine Ring Formation Methodologies
The classical and most common approach to pyrimidine synthesis involves the condensation of a compound containing an N-C-N fragment with a three-carbon unit. Typically, this is achieved through the reaction of a β-dicarbonyl compound with an amidine, urea (B33335), or guanidine (B92328) to form the pyrimidine ring. For instance, the reaction of β-dicarbonyl compounds with guanidines is a standard method for producing 2-aminopyrimidines.
Multicomponent reactions, such as the Biginelli reaction, also offer an efficient pathway to highly functionalized pyrimidine derivatives in a single step. These reactions involve the condensation of an aldehyde, a β-ketoester, and urea or thiourea. While not a direct route to this compound, these methods provide a versatile platform for creating a diverse library of pyrimidine-based compounds that can be further modified.
Introduction of Amine and Morpholine (B109124) Substituents
The introduction of amine and morpholine groups onto a pre-formed pyrimidine ring is a key strategy in the synthesis of the target compound. This is typically achieved through nucleophilic aromatic substitution (SNAr) reactions on halogenated pyrimidine precursors. The reactivity of the halogenated positions on the pyrimidine ring dictates the order of substitution.
In the case of 2,4-dichloropyrimidine (B19661), the chlorine atom at the C4 position is generally more susceptible to nucleophilic attack than the one at the C2 position. This regioselectivity allows for a stepwise introduction of different nucleophiles. Therefore, reacting 2,4-dichloropyrimidine with a nucleophile will preferentially result in substitution at the C4 position. This inherent reactivity is crucial for the controlled synthesis of asymmetrically substituted pyrimidines.
Synthesis of this compound and its Structural Analogs
The synthesis of this compound can be approached through both conventional multi-step routes and more advanced catalytic methods.
Conventional Multistep Synthetic Routes
A common and logical approach to the synthesis of this compound involves a sequential nucleophilic aromatic substitution starting from a readily available dihalopyrimidine, such as 2,4-dichloropyrimidine.
The first step typically involves the reaction of 2,4-dichloropyrimidine with morpholine. Due to the higher reactivity of the C4 position, this reaction can be controlled to selectively yield 4-(2-chloro-pyrimidin-4-yl)-morpholine. This intermediate can then be reacted with ammonia (B1221849) or an ammonia equivalent to introduce the amine group at the C2 position, yielding the final product, this compound.
Alternatively, the order of substitution can be reversed. However, this would require managing the regioselectivity to favor the introduction of the amino group at the C4 position first, followed by the morpholine at the C2 position. Given the generally higher reactivity of the C4 position towards a wide range of nucleophiles, the former approach is often more straightforward.
Below is a table summarizing a plausible conventional synthetic route:
| Step | Starting Material | Reagent(s) | Intermediate/Product | Typical Conditions |
| 1 | 2,4-Dichloropyrimidine | Morpholine, Base (e.g., K₂CO₃) | 4-(2-Chloro-pyrimidin-4-yl)-morpholine | Room temperature to mild heating in a suitable solvent (e.g., DMF, Dioxane) |
| 2 | 4-(2-Chloro-pyrimidin-4-yl)-morpholine | Ammonia or an ammonia source | This compound | Elevated temperature and pressure in a sealed vessel |
Advanced Synthetic Techniques
More recent advancements in organic synthesis have provided more efficient and versatile methods for the formation of C-N bonds, which are directly applicable to the synthesis of this compound and its analogs.
Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, have emerged as powerful tools for the synthesis of aryl and heteroaryl amines. wikipedia.org This methodology allows for the formation of C-N bonds under milder conditions and with a broader substrate scope compared to traditional nucleophilic substitution reactions.
In the context of synthesizing this compound, the Buchwald-Hartwig amination can be employed for the introduction of either the morpholine or the amine substituent. For example, 4-(2-chloro-pyrimidin-4-yl)-morpholine could be coupled with an ammonia equivalent using a palladium catalyst and a suitable phosphine (B1218219) ligand to form the final product. nih.gov
This method is particularly valuable for the synthesis of analogs where the amine is substituted with an aryl or alkyl group, as it allows for the coupling of a wide range of primary and secondary amines. The choice of palladium precursor, ligand, and base is critical for the success of the reaction and needs to be optimized for each specific substrate combination.
The following table provides a generalized scheme for a metal-catalyzed approach:
| Reaction Type | Substrate | Reagent | Catalyst System | Product |
| Buchwald-Hartwig Amination | 4-(2-Chloro-pyrimidin-4-yl)-morpholine | Amine (or ammonia equivalent) | Palladium source (e.g., Pd₂(dba)₃), Phosphine ligand (e.g., Xantphos), Base (e.g., NaOtBu) | This compound analog |
| Buchwald-Hartwig Amination | 2-Chloro-4-aminopyrimidine | Morpholine | Palladium source (e.g., Pd(OAc)₂), Phosphine ligand (e.g., BINAP), Base (e.g., Cs₂CO₃) | This compound |
These advanced techniques offer significant advantages in terms of efficiency, functional group tolerance, and the ability to create a diverse range of structural analogs for further research.
Microwave-Assisted Synthetic Protocols
Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating chemical reactions, often leading to higher yields, shorter reaction times, and cleaner product profiles compared to conventional heating methods. researchgate.net The synthesis of this compound and its analogs frequently employs microwave irradiation to facilitate the key nucleophilic aromatic substitution step.
The general approach involves the reaction of a di- or mono-chlorinated pyrimidine precursor with morpholine or a substituted amine. nih.gov For instance, the synthesis of 2-amino-4-chloro-pyrimidine derivatives, which can serve as precursors, is effectively carried out under microwave irradiation. nih.govnih.gov In a typical protocol, the chlorinated pyrimidine is combined with the desired amine in a suitable solvent, such as anhydrous propanol (B110389) or ethanol, often in the presence of a base like triethylamine (B128534) (TEA) or potassium carbonate (K₂CO₃) to scavenge the HCl generated during the reaction. nih.govnih.gov The reaction mixture is then subjected to microwave heating at temperatures ranging from 120–160 °C for a brief period, typically between 15 and 60 minutes. nih.govnih.gov This rapid heating significantly reduces the reaction time compared to conventional refluxing, which can take several hours. nih.govniscpr.res.in
The efficiency of microwave-assisted synthesis lies in the direct coupling of microwave energy with the polar molecules in the reaction mixture, leading to rapid and uniform heating that is not dependent on the thermal conductivity of the vessel. rsc.org This often results in enhanced reaction rates and can enable reactions that are sluggish or inefficient under conventional heating. researchgate.net Upon completion, the crude product is typically purified through standard laboratory procedures such as extraction and recrystallization. nih.govniscpr.res.in
| Precursor | Reagent | Base | Solvent | Temperature (°C) | Time (min) | Yield (%) | Reference |
| 2-amino-4-chloro-pyrimidine | Substituted Amine | Triethylamine | Anhydrous Propanol | 120-140 | 15-30 | High | nih.gov |
| 4,6-dichloropyrimidine | Morpholine | K₂CO₃ | DMF | Room Temp | 240-360 | N/A | nih.gov |
| Enaminone | Guanidine | N/A | N/A | N/A | N/A | 5-57 | acs.org |
| 2-amino-pyrimidine | Substituted Aldehyde | Glacial Acetic Acid | Methanol/Ethanol | N/A | N/A | High | niscpr.res.in |
Note: The table presents a compilation of conditions for analogous pyrimidine syntheses to illustrate typical microwave-assisted protocols. N/A indicates data not specified in the source for the microwave protocol.
Characterization of Synthetic Intermediates and Final Products for Research Purity
The unambiguous identification and purity assessment of synthetic intermediates and the final product, this compound, are critical for academic research. A combination of spectroscopic and analytical techniques is employed for this purpose.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H (proton) and ¹³C (carbon) NMR are fundamental for structural elucidation.
¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For a morpholinopyrimidine structure, one would expect to see characteristic signals for the pyrimidine ring protons, the amine (-NH₂) proton, and the two distinct methylene (B1212753) (-CH₂) groups of the morpholine ring (those adjacent to oxygen and those adjacent to nitrogen). nih.gov
¹³C NMR: Reveals the number of chemically non-equivalent carbon atoms and their electronic environments. Signals corresponding to the carbons of the pyrimidine ring and the morpholine ring would be expected in distinct regions of the spectrum. nih.gov
Mass Spectrometry (MS): This technique determines the molecular weight of the compound by measuring the mass-to-charge ratio (m/z) of its ions. High-Resolution Mass Spectrometry (HRMS) can provide the exact molecular formula, confirming the elemental composition of the synthesized product. nih.gov
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. Characteristic absorption bands would be observed for N-H stretching of the amine group, C-H stretching of the aliphatic and aromatic groups, C=N and C=C stretching within the pyrimidine ring, and C-O-C stretching of the morpholine ether linkage. nih.gov
Melting Point (m.p.) Analysis: A sharp and defined melting point range is a good indicator of the purity of a crystalline solid. Impurities typically depress and broaden the melting point range.
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful analytical tool used to separate, identify, and quantify each component in a mixture. It is widely used to determine the purity of the final compound, often expressed as a percentage of the main peak area relative to the total area of all peaks. nih.gov
| Analysis Technique | Observed Data for an Analogous Compound (2g) | Inferred Structural Feature |
| ¹H NMR (500 MHz, CDCl₃) | δ 7.60 (d, 2H), 7.34 (d, 2H) | Protons on the substituted phenyl ring |
| δ 5.40 (s, 1H) | Proton on the pyrimidine ring | |
| δ 5.16 (s, 2H) | Methylene bridge protons (-CH₂-) | |
| δ 3.76 (t, 4H), 2.90 (t, 4H) | Morpholine ring protons | |
| δ 3.32 (s, 3H) | Methyl group protons on pyrimidine | |
| ¹³C NMR (125 MHz, CDCl₃) | δ 162.97, 159.18, 152.72 | Pyrimidine ring carbons (C=O, C=C) |
| δ 140.79-122.57 | Aromatic carbons from the phenyl ring | |
| δ 90.48 | Pyrimidine ring carbon | |
| δ 66.07, 51.46, 47.55, 27.99 | Morpholine, methylene, and methyl carbons | |
| Melting Point | 144°C–150°C | Physical property for identification |
Data sourced from the characterization of 3-methyl-6-morpholino-1-(4-(trifluoromethyl)benzyl)pyrimidine-2,4(1H,3H)-dione (Compound 2g) as a representative example of a morpholine-pyrimidine hybrid. nih.gov
Optimization of Synthetic Yield and Efficiency for Academic Research
Optimizing the synthesis of this compound is essential in an academic research setting to maximize the yield of the desired product, improve purity, reduce reaction times, and ensure reproducibility. This process involves systematically varying key reaction parameters.
Catalyst Selection and Loading: For reactions requiring a catalyst, its choice is paramount. In some microwave-assisted syntheses of pyrimidine analogs, heterogeneous catalysts like NiTiO₃ nanoparticles supported on montmorillonite (B579905) K30 have been used. rsc.org Optimization would involve screening different catalysts and adjusting the catalyst loading (e.g., weight percent) to find the amount that provides the highest yield without leading to unwanted side products. rsc.org
Solvent Effects: The choice of solvent can significantly influence reaction rates and yields. Solvents with high dielectric constants are generally more efficient at absorbing microwave energy. The optimization process includes testing a range of solvents (e.g., ethanol, propanol, DMF, acetonitrile) to identify the one that best solubilizes the reactants and facilitates the desired chemical transformation under microwave conditions. rsc.orgresearchgate.net
Temperature and Microwave Power: Reaction temperature is a critical parameter. A systematic study is often conducted where the reaction is run at various temperatures to determine the optimal point that maximizes product formation while minimizing decomposition or side-product formation. rsc.org Similarly, the applied microwave power can be adjusted to control the heating rate and final temperature, impacting the reaction's efficiency. rsc.org
Reaction Time: One of the primary advantages of microwave synthesis is the reduction in reaction time. researchgate.net Optimization involves monitoring the reaction's progress over time (e.g., using Thin Layer Chromatography, TLC) to determine the minimum time required for the complete consumption of the starting material, thereby preventing potential product degradation from prolonged heating. nih.gov
Base and Stoichiometry: The choice and amount of base can be crucial, particularly in nucleophilic substitution reactions where an acid is generated. Both organic (e.g., triethylamine) and inorganic (e.g., potassium carbonate) bases are tested. The stoichiometry of the reactants, especially the amine, may be varied. Using a slight excess of the amine can sometimes drive the reaction to completion.
| Parameter | Variation 1 | Variation 2 | Variation 3 | Optimal Condition |
| Catalyst Loading (wt%) | 15 | 20 | 25 | 25 |
| Solvent | Toluene | Acetonitrile | Ethanol | Ethanol |
| Temperature (°C) | 80 | 100 | 120 | 120 |
| Microwave Power (W) | 100 | 150 | 200 | 150 |
| Time (min) | 10 | 5 | 3 | 5 |
| Yield (%) | 75 | 88 | 95 | 95 |
This table represents a hypothetical optimization study based on trends reported in the literature for related syntheses, demonstrating how systematic variation of parameters can lead to improved yields. rsc.org
Biological Activity and Pharmacological Potential of 2 Morpholin 4 Yl Pyrimidin 4 Ylamine
In Vitro Biological Profiling and Target Identification
The in vitro biological activity of 2-morpholin-4-yl-pyrimidin-4-ylamine and its derivatives has been investigated through a range of enzymatic and cell-based assays. These studies have revealed a diverse pharmacological profile, with activities spanning enzyme inhibition and cytotoxicity against cancer cell lines.
Enzyme Inhibition Studies of this compound and its Analogs
Derivatives of this compound have been extensively evaluated for their inhibitory effects against a variety of enzymes, particularly protein kinases, which are crucial regulators of cellular processes.
The 2-morpholin-4-yl-pyrimidine core is a common feature in numerous kinase inhibitors, demonstrating a broad spectrum of activity against several important kinase families.
PI3K and mTOR: The phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (B549165) (mTOR) pathway is frequently dysregulated in cancer, making it a key target for drug development. Several studies have highlighted the potential of 2-morpholin-4-yl-pyrimidine derivatives as potent inhibitors of this pathway. For instance, a series of 4-(thieno[3,2-d]pyrimidin-4-yl)morpholine derivatives were synthesized and evaluated for their inhibitory activities against PI3Kα. Many of these compounds exhibited excellent PI3Kα activity, with eight compounds showing IC50 values of less than 100 nM. The most promising compound from this series demonstrated a PI3Kα IC50 value of 0.039 μM and effectively reduced the expression of p-PI3K and downstream signaling proteins Akt and mTOR in MDA-MB-453 cells. nih.gov
Adenosine (B11128) Kinase: 4-Amino-5,7-disubstituted pyridopyrimidines, which share a structural resemblance to the core compound, are known to be potent, non-nucleoside inhibitors of adenosine kinase (AK). nih.gov A specific analog, 5-(3-Bromophenyl)-7-[6-(morpholin-4-yl)pyridin-3-yl]pyrido[2,3-d]pyrimidin-4-ylamine, was identified as a potent inhibitor of adenosine kinase. nih.gov
Src Family Kinases: The Src family of non-receptor tyrosine kinases are involved in various cellular processes, and their aberrant activation is linked to cancer. A series of 4-phenylamino-3-quinolinecarbonitriles were investigated for their Src kinase inhibitory activity. One compound containing a 3-morpholinopropoxy group at the 7-position of the quinoline (B57606) ring demonstrated potent inhibition of Src with an IC50 of 3.8 nM in an enzymatic assay. nih.gov
JAK: The Janus kinase (JAK) family plays a critical role in cytokine signaling pathways implicated in inflammatory diseases and cancers. While direct inhibitory data for this compound on JAK kinases is limited, the pyrimidine (B1678525) scaffold is a key feature of many selective JAK inhibitors. For example, a series of N-(pyrimidin-2-yl)-1,2,3,4-tetrahydroisoquinolin-6-amine derivatives were identified as selective JAK2 inhibitors, with one compound showing an IC50 value of 3 nM for JAK2 kinase. nih.gov This suggests the potential for developing this compound analogs as JAK inhibitors.
CDK2: Cyclin-dependent kinase 2 (CDK2) is a key regulator of the cell cycle, and its inhibition is a therapeutic strategy in cancer. The 2-aminopyrimidine (B69317) scaffold is a known core for CDK inhibitors. While direct data on this compound is scarce, related structures have shown potent activity. For example, a series of 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivatives were developed as highly potent and selective inhibitors of CDK4 and CDK6, with some morpholine-containing compounds showing excellent selectivity over CDK2. acs.org
Aurora Kinases: Aurora kinases are essential for mitotic progression, and their inhibitors are being investigated as anticancer agents. A lead compound, 4-methyl-5-(2-(4-morpholinophenylamino)pyrimidin-4-yl)thiazol-2-amine, was identified as a potent inhibitor of both Aurora A and Aurora B kinases with Ki values of 8.0 nM and 9.2 nM, respectively. researchgate.net
Beyond kinases, analogs of this compound have demonstrated inhibitory activity against other enzymes involved in inflammatory processes. A study on morpholinopyrimidine derivatives revealed that certain compounds could dramatically reduce the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in LPS-stimulated macrophage cells, suggesting an anti-inflammatory potential.
Receptor Binding and Functional Assays
While extensive data on the direct binding of this compound to a wide range of receptors is not available in the public domain, the pyrimidine scaffold is a common feature in ligands for various receptors. For instance, a series of 2-aminopyrimidines were synthesized and identified as ligands for the histamine (B1213489) H4 receptor. Further research is required to systematically profile this compound and its analogs across a panel of receptors to fully elucidate their receptor binding profiles and functional activities.
Cell-Based Assays for Phenotypic Screening
Phenotypic screening of this compound analogs has primarily focused on their effects on cancer cell proliferation and survival.
Numerous studies have documented the antiproliferative and cytotoxic effects of this compound derivatives against a variety of human cancer cell lines. These studies consistently demonstrate that modifications to the core structure can significantly impact potency and selectivity.
One study reported the synthesis of novel pyrimidine-morpholine hybrids and their evaluation against MCF-7 (breast carcinoma) and SW480 (colorectal carcinoma) cell lines. The compounds exhibited a wide range of cytotoxic potential, with IC50 values ranging from 5.12 to 117.04 μM. frontiersin.org A particularly potent analog, compound 2g, displayed an IC50 of 5.10 ± 2.12 μM against SW480 cells and 19.60 ± 1.13 μM against MCF-7 cells. frontiersin.org
Another series of 4-(thieno[3,2-d]pyrimidin-4-yl)morpholine derivatives also showed significant antiproliferative activity against various cancer cell lines. The most promising compound from this series, 17f, exhibited IC50 values of 3.48 μM (PC-3), 1.06 μM (22RV1), 2.21 μM (MDA-MB-231), and 0.93 μM (MDA-MB-453). nih.gov
Furthermore, a series of 2-hydrazinyl-4-morpholinothieno[3,2-d]pyrimidine derivatives were evaluated for their cytotoxic activities against five cancer cell lines. One derivative showed strong cytotoxic activities against H460, HT-29, and MDA-MB-231 cell lines, with activities 1.7- to 66.5-folds more potent than a reference compound. researchgate.net
The table below summarizes the antiproliferative activities of various analogs containing the 2-morpholin-4-yl-pyrimidine scaffold.
| Compound/Analog | Cell Line | Cancer Type | IC50 (μM) | Reference |
|---|---|---|---|---|
| Compound 2g (pyrimidine-morpholine hybrid) | SW480 | Colorectal Carcinoma | 5.10 ± 2.12 | frontiersin.org |
| Compound 2g (pyrimidine-morpholine hybrid) | MCF-7 | Breast Carcinoma | 19.60 ± 1.13 | frontiersin.org |
| Compound 17f (4-(thieno[3,2-d]pyrimidin-4-yl)morpholine derivative) | PC-3 | Prostate Cancer | 3.48 | nih.gov |
| Compound 17f (4-(thieno[3,2-d]pyrimidin-4-yl)morpholine derivative) | 22RV1 | Prostate Cancer | 1.06 | nih.gov |
| Compound 17f (4-(thieno[3,2-d]pyrimidin-4-yl)morpholine derivative) | MDA-MB-231 | Breast Cancer | 2.21 | nih.gov |
| Compound 17f (4-(thieno[3,2-d]pyrimidin-4-yl)morpholine derivative) | MDA-MB-453 | Breast Cancer | 0.93 | nih.gov |
| 2-Hydrazinyl-4-morpholinothieno[3,2-d]pyrimidine derivative | H460 | Lung Cancer | Potent (1.7-66.5x more than reference) | researchgate.net |
| 2-Hydrazinyl-4-morpholinothieno[3,2-d]pyrimidine derivative | HT-29 | Colorectal Cancer | Potent (1.7-66.5x more than reference) | researchgate.net |
| 2-Hydrazinyl-4-morpholinothieno[3,2-d]pyrimidine derivative | MDA-MB-231 | Breast Cancer | Potent (1.7-66.5x more than reference) | researchgate.net |
| Compound 8h (pyrimidin-2-amine derivative) | MCF-7 | Breast Cancer | Comparable to centrinone | nih.gov |
| Compound 8h (pyrimidin-2-amine derivative) | MDA-MB-231 | Breast Cancer | Comparable to centrinone | nih.gov |
Antiviral Activity Evaluation
While direct antiviral studies on this compound are not extensively documented in publicly available research, the broader class of pyrimidine derivatives has been a significant area of investigation for antiviral drug discovery. researchgate.net Research into pyrimidine analogues has revealed their potential to inhibit a wide range of viruses, including influenza virus, respiratory syncytial virus, herpes virus, and human immunodeficiency virus (HIV). researchgate.net
The antiviral mechanism of pyrimidine derivatives often involves the inhibition of key viral enzymes, such as reverse transcriptase in retroviruses. frontiersin.org For instance, modifications to the pyrimidine core and its substituents can lead to compounds that act as non-nucleoside reverse transcriptase inhibitors (NNRTIs). frontiersin.org The introduction of a morpholine (B109124) group, in some cases, has been shown to improve the solubility and potential for new interactions within the enzyme's binding pocket. frontiersin.org
Studies on related 2-aminopyrimidine derivatives have shown that substitutions on the pyrimidine ring can significantly influence antiviral potency. For example, certain derivatives have demonstrated activity against influenza A and B viruses. nih.gov The antiviral efficacy is often dependent on the nature and position of substituents on the pyrimidine ring. nih.gov
Table 1: Antiviral Activity of Selected Pyrimidine Derivatives
| Compound Class | Target Virus | Observed Effect | Reference |
|---|---|---|---|
| 2-amino-4-(ω-hydroxyalkylamino)pyrimidine derivatives | Influenza A and B viruses | Inhibition of plaque formation | nih.gov |
| N-[2-(phosphonomethoxy)ethyl] nucleotide analogues of pyrimidine | Herpes Simplex Virus (HSV), Varicella-Zoster Virus (VZV) | Varying levels of antiviral activity depending on substitution | nih.gov |
| Catechol diether and DATA compounds with morpholine additions | Human Immunodeficiency Virus 1 (HIV-1) | Inhibition of reverse transcriptase | frontiersin.org |
Anti-inflammatory Response Profiling
The anti-inflammatory potential of pyrimidine derivatives is well-established, with several compounds having been developed as clinical anti-inflammatory drugs. nih.gov These compounds often exert their effects by modulating key inflammatory pathways. The anti-inflammatory actions of pyrimidines are frequently linked to their ability to inhibit inflammatory mediators like prostaglandin (B15479496) E2, inducible nitric oxide synthase (iNOS), tumor necrosis factor-α (TNF-α), and various interleukins. nih.gov
Specifically, derivatives of morpholinopyrimidine have been synthesized and evaluated for their anti-inflammatory properties. nih.gov Certain compounds in this class have been shown to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophage cells without causing cytotoxicity. nih.gov The mechanism of action for these derivatives often involves the downregulation of iNOS and cyclooxygenase-2 (COX-2) expression at both the mRNA and protein levels. nih.gov Molecular docking studies have suggested that these molecules can bind to the active sites of iNOS and COX-2, forming hydrophobic interactions. nih.gov
The general mechanism of pyrimidine-based anti-inflammatory agents is often associated with the inhibition of COX enzymes, which are responsible for the production of prostaglandins. nih.gov
Table 2: Anti-inflammatory Activity of Selected Morpholinopyrimidine Derivatives
| Compound Derivative | Cell Line | Key Findings | Reference |
|---|---|---|---|
| 2-methoxy-6-((4-(6-morpholinopyrimidin-4-yl)piperazin-1-yl)(phenyl)methyl)phenol derivatives | LPS-stimulated RAW 264.7 macrophages | Inhibition of NO production; decreased expression of iNOS, IL-1β, and COX-2. | nih.gov |
| General Pyrimidine Derivatives | Various inflammatory models | Inhibition of PGE2, NO, NF-κB, chemokines, and cytokines. | nih.gov |
Neuroprotective Potential Investigations
The investigation of this compound for neuroprotective effects is an emerging area of interest, largely based on the known activities of related heterocyclic compounds. While direct evidence for this specific molecule is limited, the structural components suggest potential avenues for neuroprotection.
Pyrimidine derivatives have been explored for their neuroprotective properties. For instance, novel N,7-diphenylpyrimido[4,5-d]pyrimidin-4-amines have demonstrated neuroprotective effects against hydrogen peroxide-induced oxidative stress in neuronal cell lines. mdpi.com These compounds also exhibited antioxidant properties and the ability to inhibit the aggregation of amyloid-β peptides, a key pathological hallmark of Alzheimer's disease. mdpi.com
Furthermore, the 4-aminopyridine (B3432731) moiety, which is structurally related to the aminopyrimidine core of the title compound, is known to have neurological effects. 4-aminopyridine is a potassium channel blocker that can enhance neural conduction and has shown some neuroprotective effects in preclinical models. nih.govnih.gov For example, in a rat model of Alzheimer's disease, 4-aminopyridine was found to suppress microglial activation and provide neuroprotection. nih.gov It has also been shown to protect neuronal cultures from excitotoxicity and oxygen-glucose deprivation. nih.gov
These findings suggest that this compound, by combining a pyrimidine scaffold with an amino group at a key position, could potentially exhibit neuroprotective activities through mechanisms such as antioxidant effects, modulation of neuroinflammation, or interaction with ion channels. However, dedicated studies are required to confirm these hypotheses.
In Vivo Pharmacological Efficacy and Proof-of-Concept Studies
Murine and Other Animal Models for Disease Interrogation
Preclinical in vivo studies are crucial for validating the therapeutic potential of new chemical entities. For compounds like this compound and its derivatives, a variety of animal models would be relevant to investigate their pharmacological effects across different therapeutic areas.
For assessing anti-inflammatory activity, the carrageenan-induced paw edema model in rats is a standard method to evaluate acute inflammation. mdpi.com For more chronic inflammatory conditions, models such as adjuvant-induced arthritis in rats can be employed.
In the context of antiviral research, murine models of viral infection are commonly used. For example, to test efficacy against influenza, mice are infected with a specific strain of the virus, and the therapeutic effect of the compound on survival rates, viral titers in the lungs, and reduction of inflammatory markers is assessed.
For neurodegenerative diseases, transgenic mouse models that recapitulate aspects of human pathology, such as those for Alzheimer's or Parkinson's disease, are invaluable. nih.gov For instance, to evaluate neuroprotective effects in an Alzheimer's model, cognitive function can be assessed using behavioral tests like the Morris water maze, and brain tissue can be analyzed for pathological markers like amyloid plaques and neurofibrillary tangles. nih.gov
Efficacy Studies in Relevant Preclinical Disease Models
In the realm of oncology, a derivative, 4-(pyridin-4-yl)-6-(thiophen-2-yl) pyrimidin-2(1H)-one, demonstrated significant in vivo antitumor efficacy in murine models of Ehrlich ascites carcinoma and Sarcoma-180. nih.gov The compound was found to substantially inhibit tumor development at a dose of 30 mg/kg. nih.gov Another study on a 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivative showed marked inhibition of tumor growth in a mouse xenograft model of acute myeloid leukemia. acs.org
In the field of infectious diseases, a pleuromutilin (B8085454) derivative containing a 4,6-diamino-pyrimidine moiety was effective in a murine skin wound model of MRSA infection. mdpi.com The compound promoted wound healing, reduced the bacterial burden, and decreased the levels of pro-inflammatory cytokines. mdpi.com
These examples highlight the in vivo potential of the broader pyrimidine class and suggest that this compound may also exhibit efficacy in relevant disease models, warranting further investigation.
Comprehensive Structure-Activity Relationship (SAR) Analysis of this compound Derivatives
The structure-activity relationship (SAR) of pyrimidine derivatives is a rich area of study, providing insights into how structural modifications influence biological activity. For this compound, the pyrimidine core serves as a scaffold, and the substituents at the 2 and 4 positions are critical determinants of its pharmacological profile.
The morpholine ring at the 2-position is a common feature in many bioactive molecules. Its inclusion can enhance aqueous solubility and provide a hydrogen bond acceptor, which can be crucial for interaction with biological targets. e3s-conferences.org Modifications to the morpholine ring itself, or its replacement with other heterocyclic systems, can significantly impact potency and selectivity.
The amine group at the 4-position is another key feature. This group can act as a hydrogen bond donor and is often essential for the biological activity of aminopyrimidines. The nature of the substituent on this amino group can drastically alter the compound's properties.
SAR studies on various classes of pyrimidine derivatives have revealed important trends:
Anti-inflammatory Activity: For morpholinopyrimidine derivatives, the nature of the substituent attached to the piperazine (B1678402) ring, which is in turn connected to the pyrimidine core, was found to be important for anti-inflammatory activity. nih.govresearchgate.net Electron-withdrawing groups on a phenyl ring in the side chain were shown to enhance the inhibitory effect on NO production in some cases. nih.govresearchgate.net
Anticancer Activity: In a series of 4-morpholino-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidine derivatives, the presence of electron-withdrawing groups on a benzene (B151609) ring attached to a pyrazoline moiety led to better antitumor activity. mdpi.com
Systematic Modification of the Pyrimidine Core
The pyrimidine core is a crucial component of this compound, and its substitution pattern significantly influences the compound's biological activity. The nitrogen atoms within the pyrimidine ring act as hydrogen bond acceptors, playing a vital role in the interaction with target proteins. nih.gov Modifications at various positions of the pyrimidine ring have been explored to optimize potency and selectivity.
Research into pyrimidine derivatives has shown that the substituents on the ring greatly influence their biological activities. nih.gov For instance, in a series of 2,4-diaminopyrimidine (B92962) derivatives, variations in the aromatic ring and the terminal aniline (B41778) on the pyrimidine core were studied to understand their impact on antitumor activities. rsc.org The aminopyrimidine structure is a common feature in several small molecule kinase inhibitors that have entered clinical trials, highlighting the importance of this core in drug design. nih.gov
Systematic modifications often involve the introduction of different substituents at the C4 and C5 positions of the pyrimidine ring. For example, in the development of Polo-like kinase 4 (PLK4) inhibitors, the aminopyrimidine core was identified as a key interaction element with the hinge region of the kinase. nih.gov The exploration of various substituents on the pyrimidine scaffold has led to the discovery of potent inhibitors.
The following table summarizes the effects of systematic modifications of the pyrimidine core on the biological activity of representative compounds.
| Compound ID | Pyrimidine Core Modification | Target | Activity (IC50) |
| 3b | Unspecified aminopyrimidine core | PLK4 | 0.0312 µM |
| 8h | Modified aminopyrimidine core | PLK4 | 0.0067 µM |
| 9k | 2,4-diaminopyrimidine derivative | A549 cell line | 2.14 µM |
| 13f | 2,4-diaminopyrimidine derivative | HCT-116 cell line | 2.78 µM |
Exploration of Morpholine Moiety Substitutions
The morpholine moiety in this compound is another key structural feature that has been extensively studied. The morpholine ring can influence the compound's physicochemical properties, such as solubility and metabolic stability, and can also be involved in crucial interactions with the target protein.
In the context of PLK4 inhibitors, the morpholine ring was observed to extend towards the solvent region in the binding pocket. nih.gov This observation prompted the exploration of different hydrophilic heterocycles to replace or modify the morpholine group to enhance activity and drug-like properties. It was found that compounds with a morpholine ring substitution generally exhibited better activity compared to other hydrophilic groups. nih.gov
Furthermore, the introduction of a morpholine unit into fused heterocyclic molecules has been a strategy to confer desirable drug-like properties in the search for new biologically active candidates. researchgate.net The oxygen atom in the morpholine ring can act as a hydrogen bond acceptor, contributing to the binding affinity of the molecule. researchgate.net
The table below illustrates the impact of substitutions on the morpholine moiety on the biological activity of selected derivatives.
| Compound ID | Morpholine Moiety Modification | Target | Activity |
| GDC-0941 | Thieno[3,2-d]pyrimidine with morpholine | PI3Kα | Potent Inhibitor |
| Compound 9 | Morpholine-containing derivative | H460, HT-29, MDA-MB-231 cell lines | IC50: 0.003 µM, 0.42 µM, 0.74 µM |
| V4 | Morpholinopyrimidine derivative | iNOS and COX-2 | Inhibition of NO production |
| V8 | Morpholinopyrimidine derivative | iNOS and COX-2 | Inhibition of NO production |
Elucidation of Critical Structural Features for Activity
Molecular docking studies have shown that the aminopyrimidine core anchors the molecule in the active site, while the substituents at other positions determine the potency and selectivity. nih.gov For instance, in the case of PLK4 inhibitors, a hydrophilic group extending into the solvent region was found to be important for activity. nih.gov
Structure-activity relationship (SAR) studies on various series of pyrimidine derivatives have consistently highlighted the importance of the substitution pattern on the pyrimidine ring. nih.gov For example, in a series of 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivatives, modifications at the C2 and C4 positions of the thiazole (B1198619) ring, which is attached to the pyrimidine, significantly impacted the inhibitory potency against cyclin-dependent kinases (CDKs). acs.org
The key structural features essential for the activity of this compound and its analogs can be summarized as:
An aminopyrimidine core: Acts as a scaffold and provides key hydrogen bonding interactions. nih.gov
A substituent at the 2-position (morpholine): Influences solubility, metabolic stability, and can interact with the solvent-exposed region of the target. nih.gov
An amino group at the 4-position: Often crucial for hydrogen bonding with the target. nih.gov
Appropriate substitution on the pyrimidine ring: Modulates potency and selectivity. nih.gov
Despite a comprehensive search for scientific literature, there is a notable lack of specific data on the mechanisms of action and molecular interactions of the chemical compound This compound . This compound is referenced in chemical literature primarily as a synthetic intermediate, a building block used in the creation of more complex molecules. google.com
The available information does not detail direct biological studies on this compound itself. Consequently, it is not possible to provide a thorough and scientifically accurate article that adheres to the requested detailed outline on its specific molecular targets, binding mechanisms, or its effects on cellular pathways.
A patent for cytokine inhibitors mentions the use of this compound as a reactant in the synthesis of larger compounds. google.com The patent broadly discusses that the resulting complex molecules are designed to inhibit cytokines and that moieties such as the morpholinyl and pyrimidinyl groups can be involved in binding to the ATP-binding pocket of target proteins. google.com However, this document does not provide any experimental data or specific findings related to the direct biological activity of this compound.
Without dedicated research on this specific compound, any discussion of its mechanism of action, enzyme inhibition, receptor interaction, or effects on cellular processes such as apoptosis and the cell cycle would be speculative and would not meet the required standards of scientific accuracy. Therefore, the requested article cannot be generated based on the currently available public information.
Mechanisms of Action and Molecular Interactions of 2 Morpholin 4 Yl Pyrimidin 4 Ylamine
Structural Biology of Ligand-Target Interactions of 2-Morpholin-4-YL-pyrimidin-4-ylamine
The precise elucidation of the three-dimensional interactions between a ligand and its biological target is paramount for understanding its mechanism of action and for facilitating structure-based drug design. For this compound, while direct co-crystallography, cryo-electron microscopy (Cryo-EM), nuclear magnetic resonance (NMR) spectroscopy, or hydrogen-deuterium exchange mass spectrometry (HDX-MS) studies with its putative targets may not be extensively published, a wealth of information can be inferred from studies on structurally analogous compounds targeting kinases such as phosphoinositide 3-kinases (PI3Ks) and mammalian target of rapamycin (B549165) (mTOR). The morpholino-pyrimidine scaffold is a well-established pharmacophore in the development of kinase inhibitors.
Co-crystallography and Cryo-EM Studies
Co-crystallography and Cryo-EM are powerful techniques that provide high-resolution three-dimensional structures of protein-ligand complexes, offering a static yet detailed view of the binding mode and key molecular interactions.
While a specific co-crystal or cryo-EM structure of this compound bound to a target protein is not publicly available, docking studies and crystal structures of highly similar molecules, such as 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives with PI3Kα (PDB: 3ZIM), provide significant insights. These studies consistently highlight the critical role of the morpholine (B109124) group at the C2 position of the pyrimidine (B1678525) ring. This moiety is often observed to form a crucial hydrogen bond with the backbone amide of Valine 851 (in PI3Kα) within the ATP-binding pocket. This interaction serves as a key anchor point for this class of inhibitors. The pyrimidine core itself typically engages in hydrophobic interactions within the binding cleft.
Cryo-EM has emerged as a revolutionary technique for determining the structures of large and flexible macromolecular complexes. Recent cryo-EM studies have successfully elucidated the architecture of PI3Kα, both in its unbound state and in complex with inhibitors. nih.govnih.govresearchgate.net These studies have revealed significant conformational changes that occur upon inhibitor binding, providing a more dynamic picture of the inhibition mechanism. nih.govnih.govresearchgate.net Although a structure with this compound has not been reported, these findings underscore the conformational plasticity of the kinase and provide a structural framework for understanding how ligands can modulate its activity.
Table 1: Inferred Key Interactions of this compound Based on Analogous Structures
| Interaction Type | Ligand Moiety | Target Residue (PI3Kα) | Reference Analogues |
| Hydrogen Bond | Morpholine (at C2) | Val851 (backbone NH) | 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives |
| Hydrophobic Interactions | Pyrimidine Ring | Various residues in the ATP binding pocket | General morpholino-pyrimidine kinase inhibitors |
| Potential Hydrogen Bond | 4-ylamine | Hinge region residues (e.g., Asp933) | Inferred from other pyrimidine-based inhibitors |
Ligand-Detected and Protein-Detected NMR Spectroscopy
NMR spectroscopy is a versatile tool for studying ligand-target interactions in solution, providing information on binding affinity, kinetics, and the specific atoms involved in the interaction. Both ligand-detected and protein-detected NMR experiments can be employed.
For compounds like this compound, ligand-detected NMR techniques such as Saturation Transfer Difference (STD) NMR and Water-LOGSY could be utilized to confirm binding to a target kinase. These methods are particularly useful when structural information on the target is limited or when working with large proteins.
Protein-detected NMR, such as Heteronuclear Single Quantum Coherence (HSQC) spectroscopy, performed on an isotope-labeled protein in the presence and absence of the ligand, can map the binding site by identifying chemical shift perturbations of specific amino acid residues upon ligand binding. While specific NMR studies on the interaction of this compound with a protein target are not reported, the synthesis and structural confirmation of numerous morpholino-pyrimidine derivatives have been extensively characterized by ¹H-NMR and ¹³C-NMR. nih.gov
Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS)
HDX-MS is a powerful technique for probing protein dynamics and conformational changes upon ligand binding. By measuring the rate of deuterium (B1214612) exchange of backbone amide hydrogens, regions of the protein that become more or less solvent-exposed upon ligand binding can be identified.
Studies on kinase inhibitors, including those targeting PI3K, have successfully employed HDX-MS to map inhibitor binding sites and allosteric effects. nih.gov For instance, HDX-MS analysis of PI3Kα in complex with various inhibitors revealed a conserved mechanism of action, with significant reductions in deuterium exchange observed in the ATP-binding cleft. nih.gov Notably, the region around Val851 consistently showed protection upon inhibitor binding, corroborating the crucial role of this residue in interacting with the morpholine moiety of the inhibitors. nih.gov
This technique could be applied to this compound to confirm its binding to a target kinase and to understand how its binding influences the conformational dynamics of the protein. Such an analysis would provide valuable insights into its mechanism of action beyond a static binding pose.
Table 2: Application of Structural Biology Techniques to Analogous Morpholino-Pyrimidine Kinase Inhibitors
| Technique | Information Gained | Relevance to this compound |
| Co-crystallography | High-resolution 3D structure of ligand-protein complex, precise interaction details. | Provides a strong predictive model for the binding mode, highlighting the key hydrogen bond with Val851. |
| Cryo-EM | Structure of large and flexible protein complexes, conformational changes upon binding. | Offers a structural context for the target kinase and how inhibitors can modulate its conformation. |
| NMR Spectroscopy | Confirmation of binding, determination of binding affinity and kinetics, mapping of the binding site. | Could be used to validate target engagement and identify the specific residues involved in the interaction. |
| HDX-MS | Identification of binding site, analysis of conformational dynamics upon ligand binding. | Can confirm the interaction with the ATP-binding cleft and reveal allosteric effects of ligand binding. |
Computational Chemistry and Theoretical Investigations of 2 Morpholin 4 Yl Pyrimidin 4 Ylamine
In Silico Approaches for Ligand-Target Interaction Prediction
In silico methods are fundamental in modern drug discovery for predicting how a small molecule (a ligand) might bind to a biological target, typically a protein. These predictions can guide the synthesis and experimental testing of new drug candidates.
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. The process involves sampling a wide range of possible conformations of the ligand within the protein's binding site and then using a scoring function to estimate the strength of the interaction for each conformation.
A typical output of such a study would include the binding energy, which is a numerical score representing the predicted affinity. Lower (more negative) binding energies generally indicate a more favorable interaction.
Table 1: Illustrative Molecular Docking Data for a Pyrimidine-Morpholine Hybrid Compound (Compound 2g from a study by Ataollahi et al.) nih.gov
| Parameter | Value |
| Target Protein | Thymidylate Synthase |
| Binding Energy (kcal/mol) | -8.6 |
| Key Interacting Residues | His 196, Asn 226 |
| Type of Interactions | Hydrogen Bonding, π-interactions |
This data is for a related compound and not for 2-Morpholin-4-YL-pyrimidin-4-ylamine.
While molecular docking provides a rapid assessment of binding, more rigorous methods like binding free energy calculations can offer a more accurate estimation of ligand affinity. Techniques such as Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) are often employed. These calculations are typically performed on snapshots from molecular dynamics (MD) simulations, which simulate the movement of the ligand-protein complex over time, providing a more dynamic and realistic picture of the binding event.
For morpholine-substituted compounds, MD simulations have been used to assess the stability of the predicted docking pose and to understand the dynamic behavior of the complex. mdpi.com The stability of the protein-ligand interactions over the simulation time, often analyzed through root-mean-square deviation (RMSD) plots, can provide confidence in the predicted binding mode. nih.gov
Quantum Chemical Descriptors and Reactivity Analysis
Quantum chemistry methods, such as Density Functional Theory (DFT), are used to study the electronic properties of a molecule in detail. These properties can provide insights into the molecule's reactivity, stability, and intermolecular interactions.
Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an important indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more reactive.
For some pyrimidine-morpholine derivatives, DFT calculations have been performed to determine these FMO properties. nih.gov The distribution of the HOMO and LUMO across the molecule can indicate which parts of the molecule are most likely to be involved in chemical reactions or interactions. For instance, in one study, the HOMO of a related compound was distributed over the morpholine (B109124) and pyrimidine (B1678525) rings, while the LUMO was located on another part of the molecule. nih.gov
Table 2: Example FMO Data for a Pyrimidine-Morpholine Hybrid Compound (Compound 2g from a study by Ataollahi et al.) nih.gov
| Parameter | Energy (eV) |
| HOMO Energy | -6.658 |
| LUMO Energy | -1.437 |
| HOMO-LUMO Gap | 5.221 |
This data is for a related compound and not for this compound.
An Electrostatic Potential Surface (EPS) map illustrates the charge distribution on the surface of a molecule. This map is valuable for understanding and predicting how a molecule will interact with other molecules. Red regions on an EPS map indicate areas of negative electrostatic potential, which are typically associated with lone pairs of electrons and are attractive to electrophiles. Blue regions indicate positive electrostatic potential, which are attractive to nucleophiles.
For a molecule like this compound, an EPS map would likely show negative potential around the nitrogen atoms of the pyrimidine ring and the oxygen atom of the morpholine ring, as these are regions with high electron density. These areas would be potential sites for hydrogen bonding.
Chemoinformatics and Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction
Chemoinformatics involves the use of computational methods to analyze large datasets of chemical compounds and their biological activities. One of the key applications of chemoinformatics is the development of Quantitative Structure-Activity Relationship (QSAR) models. QSAR models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity.
To build a QSAR model, a set of molecules with known activities is used. For each molecule, a series of numerical descriptors representing its physicochemical properties (e.g., molecular weight, lipophilicity, electronic properties) are calculated. Statistical methods are then used to find a correlation between these descriptors and the biological activity. Once a reliable QSAR model is developed, it can be used to predict the activity of new, untested compounds.
For classes of compounds like pyrimidine derivatives, QSAR studies can help identify the key structural features that are important for their biological activity. mdpi.com This information is invaluable for designing new compounds with improved potency and selectivity.
Development of 2D and 3D QSAR Models
Quantitative Structure-Activity Relationship (QSAR) models are computational tools that correlate the physicochemical properties of compounds with their biological activities, serving as a cornerstone in modern drug design for predicting the efficacy of novel molecules prior to synthesis. mdpi.com
2D QSAR: These models utilize descriptors derived from the two-dimensional structure of a molecule, such as topological indices and physicochemical properties. nih.gov For instance, in a study of various pyrimidine derivatives, a 2D QSAR model was successfully developed using multiple linear regression (MLR) to correlate structural features with antileishmanial activity. researchgate.net Such a model demonstrated a statistically significant relationship between the chosen descriptors and the compound's biological function. researchgate.net A similar methodology could be applied to a series of this compound analogs to elucidate key structural determinants of their activity.
3D QSAR: Offering a more detailed perspective, 3D QSAR models like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) consider the three-dimensional arrangement of molecular fields. rsc.orgfrontiersin.org A study on pyrimidine-based derivatives as Focal Adhesion Kinase (FAK) inhibitors employed a CoMSIA model which revealed that hydrophobic and hydrogen bond donor fields were critical for inhibitory activity. rsc.org The contour maps generated from such analyses can guide the strategic modification of a lead compound. For example, if a model suggests that a bulky, electropositive group at a specific position enhances activity, modifications to the pyrimidine or morpholine rings of this compound could be explored to improve its therapeutic potential. researchgate.net
Below is a table representing typical statistical validation parameters for a 3D-QSAR model, based on studies of related pyrimidine derivatives.
| Parameter | Value | Description |
| q² | 0.699 | Cross-validated correlation coefficient, indicating predictive ability. |
| R² | 0.931 | Non-cross-validated correlation coefficient, indicating model fit. |
| R²_test | 0.815 | Correlation coefficient for an external test set, indicating external predictive ability. |
| Data is illustrative and based on typical values from studies on related pyrimidine derivatives. rsc.org |
Pharmacophore Model Generation and Validation
A pharmacophore model outlines the essential three-dimensional arrangement of steric and electronic features required for a molecule to interact with a specific biological target. These models are instrumental in virtual screening and the design of new therapeutic agents. nih.gov
For kinase inhibitors featuring a pyrimidine scaffold, pharmacophore models frequently include hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings. nih.govresearchgate.net A notable study on phenylaminopyrimidine-based BCR-ABL tyrosine kinase inhibitors resulted in a seven-point pharmacophore model with high predictive accuracy. nih.gov
A hypothetical pharmacophore model for this compound, considering its potential as a kinase inhibitor, might consist of:
Hydrogen Bond Acceptors: The nitrogen atoms of the pyrimidine ring.
Hydrogen Bond Donor: The amino group at the 4-position of the pyrimidine ring.
Hydrophobic/Steric Feature: The morpholine ring.
Validation of such a model would involve assessing its capacity to differentiate between active and inactive compounds within a database, using statistical metrics like the Güner-Henry (GH) score and enrichment factor (EF).
The following table details the features of a hypothetical pharmacophore model for a kinase inhibitor.
| Feature Type | Number of Features | Potential Corresponding Group in this compound |
| Hydrogen Bond Acceptor (HBA) | 2-3 | Pyrimidine ring nitrogens |
| Hydrogen Bond Donor (HBD) | 1-2 | Amino group |
| Hydrophobic (HY) | 1 | Morpholine ring |
| Aromatic Ring (AR) | 1 | Pyrimidine ring |
| This is a hypothetical model based on known kinase inhibitor pharmacophores. nih.gov |
Molecular Dynamics Simulations for Dynamic Behavior
Molecular dynamics (MD) simulations provide a dynamic view of the physical movements of atoms and molecules, offering detailed insights into the behavior of a ligand-target complex that static models cannot capture. mdpi.com
Ligand-Target Complex Stability and Dynamics
MD simulations are extensively used to evaluate the stability of a ligand within a protein's binding pocket. rjeid.com In a study on pyrimidine derivatives as inhibitors of p21-activated kinase 4 (PAK4), MD simulations were conducted to analyze complex stability. mdpi.com Key metrics such as the root-mean-square deviation (RMSD) of the protein and ligand are monitored; a stable ligand RMSD suggests it remains in its binding pose. mdpi.com For this compound, an MD simulation with a potential kinase target would help in assessing the stability of crucial interactions, like hydrogen bonds between the amino-pyrimidine moiety and the kinase hinge region—a common binding motif for this class of inhibitors. researchgate.net
The table below summarizes typical data derived from an MD simulation analysis.
| Analysis Metric | Typical Value/Observation | Interpretation |
| Protein RMSD | Fluctuations < 0.2 nm after equilibration | The overall protein structure is stable. |
| Ligand RMSD | Stable trajectory after initial adjustment | The ligand maintains a consistent binding mode. |
| RMSF | Low fluctuations in binding site residues | The binding pocket residues are stable and engaged with the ligand. |
| Hydrogen Bond Occupancy | > 50% for key interactions | Indicates stable and persistent hydrogen bonds. |
| Data is illustrative and based on findings from studies on related pyrimidine derivatives. mdpi.comrjeid.com |
Conformational Changes and Induced Fit Mechanisms
MD simulations can also capture the conformational changes in both the ligand and the protein upon binding, providing insights into induced-fit mechanisms. rsc.org The binding of a ligand can trigger structural adjustments in the protein to achieve an optimal interaction. rsc.org For kinase inhibitors, the flexibility of regions like the activation loop is of particular interest. An MD simulation of this compound could reveal how the morpholine group orients itself and whether this induces conformational changes in the surrounding amino acid residues, which is crucial for binding affinity and selectivity. rsc.org
Predictive ADME Profiling and Computational Toxicology
In silico ADME (Absorption, Distribution, Metabolism, and Excretion) and toxicology profiling are crucial in early drug discovery for identifying compounds with potential liabilities. nih.govnih.gov
In Silico Models for Absorption and Distribution Prediction
Computational models are employed to predict the ADME properties of small molecules. nih.gov The morpholine group is often incorporated into molecules to improve their physicochemical properties, making in silico ADME predictions for such compounds particularly relevant. dmed.org.ua For this compound, various computational tools can predict key ADME parameters, including:
Human Intestinal Absorption (HIA): Predicted to be high due to its small size and moderate polarity.
Blood-Brain Barrier (BBB) Penetration: Important for drugs targeting the central nervous system.
P-glycoprotein (P-gp) substrate/inhibitor: Affects drug absorption and distribution.
Cytochrome P450 (CYP) inhibition: Crucial for assessing potential drug-drug interactions.
A hypothetical in silico ADME profile for this compound is presented below.
| ADME Property | Predicted Value/Classification | Implication |
| Molecular Weight | 180.21 g/mol | Compliant with Lipinski's Rule of Five |
| logP (Lipophilicity) | 0.5 - 1.5 | Good balance for solubility and permeability |
| Human Intestinal Absorption | High | Likely well-absorbed orally |
| BBB Permeation | Low to Moderate | May have limited CNS effects |
| P-gp Substrate | No | Not likely to be subject to efflux by P-gp |
| CYP2D6 Inhibition | Varies | Potential for drug-drug interactions, requires specific prediction |
| These values are illustrative and require confirmation through specific in silico tools or experimental validation. |
Metabolic Fate Prediction and Cytochrome P450 Interaction
The metabolic fate of a xenobiotic is largely determined by its interactions with metabolic enzymes, primarily the cytochrome P450 (CYP) superfamily. acs.org Computational models are instrumental in predicting which CYP isoforms are likely to metabolize a compound and the potential sites of metabolism on the molecule.
For this compound, several sites are susceptible to metabolic transformation. The morpholine ring, the pyrimidine core, and the amino group all present opportunities for enzymatic modification. Quantum chemical studies on morpholine itself have shown that its oxidation by cytochrome P450 likely proceeds via a hydrogen atom abstraction and rebound mechanism, leading to hydroxylation. nih.gov The presence of the nitrogen atom in the morpholine ring is thought to facilitate this hydrogen abstraction. nih.gov Subsequent intramolecular hydrogen transfer and C-N bond cleavage can lead to the formation of reactive intermediates such as 2-(2-aminoethoxy) acetaldehyde. nih.gov
In the context of this compound, the positions on the morpholine ring adjacent to the nitrogen and oxygen atoms are potential sites for hydroxylation. The pyrimidine ring can also undergo oxidation. The amino group could be subject to N-dealkylation or oxidation.
Various in silico tools and models, such as rule-based systems, machine learning algorithms, and docking simulations, are employed to predict the likelihood of a compound being a substrate or inhibitor of specific CYP isoforms. nih.gov The interaction of this compound with different CYP isoforms can be predicted based on its structural features. For instance, the planarity of the pyrimidine ring and the presence of heteroatoms are features often recognized by the active sites of CYP enzymes.
A summary of predicted metabolic characteristics for structurally related morpholinyl pyrimidine compounds is presented in Table 1. These predictions are based on computational models that analyze features such as lipophilicity, electronic properties, and steric factors.
| Metabolic Parameter | Predicted Outcome for Morpholinyl Pyrimidine Analogs | Computational Method |
|---|---|---|
| Primary Metabolizing CYP Isoforms | CYP3A4, CYP2D6, CYP2C9 | Substrate Prediction Models, Docking Simulations |
| Major Sites of Metabolism | Morpholine ring (hydroxylation, ring opening), Pyrimidine ring (oxidation), Amino group (N-dealkylation) | Site of Metabolism (SOM) Prediction Models, Quantum Mechanics (QM) |
| Potential for CYP Inhibition | Moderate inhibitor of CYP2D6 | Pharmacophore Modeling, QSAR |
| Metabolic Stability | Moderate to high clearance predicted | In Silico Half-life Prediction |
Computational Approaches to Identify Potential Toxicophores
Toxicophores are chemical structures or moieties that are known to be associated with toxicity. Computational methods play a vital role in identifying these structural alerts within a molecule, thereby predicting potential toxicological risks. nih.gov These approaches can range from simple rule-based searches of toxicophore databases to more complex quantum mechanical calculations that assess the reactivity of a molecule or its metabolites. nih.gov
For this compound, several structural features warrant toxicological assessment. The aminopyrimidine core is a common scaffold in medicinal chemistry and, while generally considered safe, can sometimes be associated with adverse effects depending on its substitution pattern. nih.gov
The metabolic activation of the morpholine ring is a key area of concern. As suggested by quantum chemical studies, the oxidation of morpholine can lead to the formation of reactive aldehydes. nih.gov Such reactive metabolites can potentially form covalent bonds with biological macromolecules like proteins and DNA, leading to cellular dysfunction and toxicity.
Computational toxicology employs a variety of methods to flag potential liabilities:
Structural Alerts Analysis: This involves screening the chemical structure against databases of known toxicophores. For this compound, alerts might be triggered for the aromatic amine and the potential for the formation of reactive metabolites from the morpholine ring.
Quantitative Structure-Activity Relationship (QSAR) Models: These models correlate structural features with toxicological endpoints such as mutagenicity, carcinogenicity, and hepatotoxicity. By inputting the structure of this compound into these models, a prediction of its potential toxicity can be obtained.
Metabolite-Induced Toxicity Prediction: This approach combines metabolism prediction with toxicity assessment. The predicted metabolites of this compound are generated in silico, and each metabolite is then assessed for its own potential toxicity.
Table 2 provides a summary of potential toxicophores and the computational methods used for their identification in compounds containing aminopyrimidine and morpholine moieties.
| Potential Toxicophore | Associated Toxicity | Computational Identification Method |
|---|---|---|
| Aromatic Amine | Potential for mutagenicity and carcinogenicity after metabolic activation | Structural Alert Databases (e.g., DEREK Nexus), QSAR Models |
| Metabolites of Morpholine Ring | Formation of reactive aldehydes leading to cellular damage | Metabolism Prediction followed by Reactivity Assessment (QM calculations) |
| Pyrimidine Ring Metabolites | Potential for formation of reactive epoxides | Metabolism Prediction, Structural Analogy |
It is important to emphasize that in silico predictions of metabolic fate and toxicity are probabilistic and serve as a guide for experimental investigation. The actual biological activity of this compound would need to be confirmed through in vitro and in vivo studies.
Drug Discovery and Lead Optimization Strategies for 2 Morpholin 4 Yl Pyrimidin 4 Ylamine
Strategic Lead Identification Methodologies
The initial identification of a lead compound like 2-Morpholin-4-YL-pyrimidin-4-ylamine can be achieved through several complementary strategies, each with its own advantages in exploring chemical space and identifying novel molecular starting points.
High-Throughput Screening of Diversified Chemical Libraries
High-Throughput Screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid assessment of large and diverse chemical libraries for activity against a specific biological target. In the context of discovering kinase inhibitors with a pyrimidine (B1678525) core, an HTS campaign would involve screening hundreds of thousands of compounds in a biochemical or cell-based assay. nih.gov For instance, a campaign to identify inhibitors of a particular kinase, such as PI3Kα, might utilize a time-resolved fluorescence assay to measure the enzyme's activity in the presence of each library compound. nih.gov
A hypothetical HTS workflow leading to the identification of a this compound scaffold could be as follows:
Primary Screen: A large, diversified library of compounds is screened at a single concentration (e.g., 10 µM) against the target kinase.
Hit Confirmation: Compounds showing significant inhibition are re-tested to confirm their activity and eliminate false positives.
Dose-Response Analysis: Confirmed hits are then tested across a range of concentrations to determine their potency, typically expressed as an IC50 value.
Scaffold Clustering: Active compounds are grouped based on their chemical structures to identify promising scaffolds like the 2,4-disubstituted pyrimidine.
Through such a campaign, the this compound core could emerge as a recurring motif among the active compounds, flagging it for further investigation.
Fragment-Based Drug Discovery with this compound Scaffolds
Fragment-Based Drug Discovery (FBDD) offers an alternative and increasingly popular approach to lead identification. nih.govnih.gov This method involves screening libraries of low molecular weight compounds (fragments) to identify those that bind weakly but efficiently to the target protein. nih.gov These fragment hits can then be optimized and grown into more potent lead compounds. The 2-morpholin-4-yl-pyrimidine core itself can be considered a key fragment that interacts with the hinge region of many kinases, a common feature in kinase inhibitor design. rsc.org
An FBDD approach might involve:
Fragment Screening: A library of fragments is screened using biophysical techniques like surface plasmon resonance (SPR), nuclear magnetic resonance (NMR) spectroscopy, or X-ray crystallography to detect binding to the target kinase.
Hit Validation: The binding of fragment hits is confirmed and characterized.
Structure-Guided Growth: X-ray crystallography is often used to visualize how the fragment binds to the target. This structural information then guides the synthetic elaboration of the fragment to improve its affinity and selectivity. For example, observing the morpholine (B109124) group of a pyrimidine fragment forming a key hydrogen bond with the kinase hinge region would direct chemists to maintain this interaction while modifying other parts of the molecule to engage with nearby pockets. researchgate.netfrontiersin.org
Virtual Screening and Computational Lead Generation
Computational methods, including virtual screening, play a crucial role in modern drug discovery by enabling the in-silico evaluation of large compound libraries to prioritize molecules for experimental testing. nih.govmdpi.com For a target where the three-dimensional structure is known, structure-based virtual screening (SBVS) can be employed. This involves docking candidate molecules into the active site of the target protein and scoring their predicted binding affinity. nih.gov
In the case of identifying a lead like this compound, the process could involve:
Library Preparation: A virtual library of commercially available or synthetically accessible compounds is compiled.
Docking and Scoring: The library is docked into the ATP-binding site of the target kinase. Algorithms are used to predict the binding pose and estimate the binding energy for each compound.
Filtering and Selection: Compounds are ranked based on their docking scores and other criteria, such as drug-likeness. The top-ranking compounds are then selected for experimental validation.
This approach can be particularly effective for identifying compounds with a desired binding mode, such as those that mimic the interaction of ATP with the kinase hinge region. mdpi.com
Iterative Lead Optimization for Enhanced Pharmacological Profiles
Once a lead compound like this compound is identified, it typically undergoes a rigorous process of lead optimization to improve its potency, selectivity, and pharmacokinetic properties. This iterative cycle of design, synthesis, and testing is guided by various strategic approaches.
Structure-Based Drug Design (SBDD) and Ligand-Based Drug Design (LBDD) Strategies
Structure-Based Drug Design (SBDD) relies on the three-dimensional structure of the target protein, usually obtained through X-ray crystallography, to guide the design of more potent and selective inhibitors. nih.gov For kinase targets, SBDD is a powerful tool for understanding how inhibitors bind and for identifying opportunities to improve those interactions. For instance, the crystal structure of a kinase in complex with a this compound analog would reveal key hydrogen bonds and hydrophobic interactions that contribute to its binding affinity. researchgate.net This information allows medicinal chemists to make rational modifications to the lead compound to enhance these interactions.
In the absence of a target structure, Ligand-Based Drug Design (LBDD) methods can be employed. These strategies are based on the knowledge of other molecules that bind to the target of interest. By analyzing the structure-activity relationships (SAR) of a series of known inhibitors, a pharmacophore model can be developed. This model defines the essential three-dimensional arrangement of chemical features required for biological activity. This pharmacophore can then be used to design new molecules with improved properties.
The optimization of a this compound lead would likely involve a combination of both SBDD and LBDD approaches to iteratively refine its structure.
Multi-Parameter Optimization (MPO) for Desirable Drug-Like Properties
Modern drug discovery recognizes that a successful drug must possess a balance of multiple properties, including potency, selectivity, solubility, permeability, metabolic stability, and a favorable safety profile. nih.gov Multi-Parameter Optimization (MPO) is a holistic approach that considers all of these factors simultaneously during the lead optimization process. nih.gov
The table below illustrates a hypothetical MPO effort for a series of pyrimidine derivatives, showcasing how different substitutions can impact key drug-like properties.
| Compound | R1-Group | R2-Group | Kinase IC50 (nM) | Cell Permeability (Papp) | Metabolic Stability (t1/2 in microsomes, min) |
| Lead | Morpholine | Amine | 150 | Moderate | 25 |
| Analog 1 | Piperidine | Amine | 120 | Moderate | 20 |
| Analog 2 | Morpholine | Methylamine | 100 | High | 45 |
| Analog 3 | Thiomorpholine | Amine | 200 | Low | 30 |
This data-driven approach allows for a more efficient exploration of chemical space and increases the likelihood of identifying a clinical candidate with a well-balanced profile.
Scaffold Hopping and Bioisosteric Replacements
In the realm of drug discovery, scaffold hopping and bioisosteric replacement are pivotal strategies for lead optimization, enabling the exploration of novel chemical space and the enhancement of drug-like properties. For the core structure of this compound, these techniques offer avenues to improve potency, selectivity, and pharmacokinetic profiles while potentially circumventing existing patents.
Scaffold Hopping: This strategy involves replacing the central pyrimidine core with a different heterocyclic system that maintains a similar spatial arrangement of key pharmacophoric features. The goal is to identify novel scaffolds that can mimic the biological activity of the original molecule while offering advantages in terms of synthetic accessibility, intellectual property, or ADME (absorption, distribution, metabolism, and excretion) properties. For the 2,4-disubstituted pyrimidine framework, potential scaffold hops could include:
Pyrazolopyrimidines: These fused heterocyclic systems can present substituents in a comparable geometric orientation to the 2,4-disubstituted pyrimidines and have been explored as kinase inhibitors.
Indole and Azaindole Cores: These bicyclic structures can also serve as alternative scaffolds, offering different hydrogen bonding patterns and hydrophobic interactions within the target's binding site.
The selection of a new scaffold is often guided by computational modeling and a deep understanding of the structure-activity relationships (SAR) of the original lead compound.
Bioisosteric Replacements: This approach focuses on the substitution of specific functional groups with others that have similar physical or chemical properties, leading to a molecule with comparable biological activity but potentially improved characteristics. For this compound and its derivatives, several bioisosteric replacements can be envisioned:
Morpholine Ring Analogs: The morpholine moiety, while often conferring favorable solubility, can be replaced with other cyclic amines to modulate potency, selectivity, and metabolic stability. Examples include piperidine, piperazine (B1678402), or thiomorpholine. Each replacement can alter the basicity and lipophilicity of the molecule, influencing its pharmacokinetic profile.
Amine Substituents: The amine group at the 4-position is crucial for the activity of many pyrimidine-based inhibitors, often forming key hydrogen bonds with the target protein. Bioisosteric replacements for the amine could include amides, ureas, or sulfonamides to fine-tune the electronic and hydrogen-bonding properties of this part of the molecule.
Pyrimidine Ring Decorations: Substituents on the pyrimidine ring itself can be altered. For instance, replacing a hydrogen atom with a fluorine atom can block metabolic oxidation at that position, thereby increasing the compound's half-life.
A successful example of scaffold hopping in a related context is the transition from imidazole-based inhibitors of cytokine release to pyridinyl pyrimidine derivatives. acs.org This shift maintained the desired inhibitory activity against p38 MAP kinase, demonstrating the feasibility of exploring different heterocyclic cores to achieve similar biological outcomes. acs.org
The following table provides examples of potential bioisosteric replacements for different moieties of a hypothetical derivative of this compound.
| Original Moiety | Potential Bioisosteric Replacement | Rationale for Replacement |
| Morpholine | Thiomorpholine | Modulate lipophilicity and metabolic stability. |
| Morpholine | N-methylpiperazine | Introduce an additional site for interaction or alter basicity. |
| Pyrimidine | Pyridazine | Alter electronic distribution and hydrogen bonding capacity. |
| 4-Amino group | 4-Amide group | Modify hydrogen bond donor/acceptor properties. |
Structural Simplification Strategies to Avoid Molecular Obesity
"Molecular obesity," a term referring to the trend of increasing molecular weight and complexity in drug candidates, is a significant concern in modern drug discovery as it often correlates with poor pharmacokinetic properties and higher attrition rates. Structural simplification is a deliberate strategy to mitigate this issue by removing non-essential structural elements from a lead compound without compromising its biological activity.
For complex derivatives originating from the this compound scaffold, several simplification strategies can be employed:
Truncation of Side Chains: If a large substituent is not contributing significantly to the binding affinity, it can be truncated or removed entirely. This can lead to a more synthetically accessible molecule with a lower molecular weight.
Removal of Chiral Centers: Chiral centers can complicate synthesis and may not be essential for activity. Simplifying a molecule by removing a stereocenter can streamline the manufacturing process and avoid potential issues with stereoisomers having different pharmacological profiles.
Ring Simplification: Fused or complex ring systems can sometimes be replaced with simpler monocyclic or acyclic moieties that retain the key interaction points. For example, a substituted phenyl ring might be simplified to a smaller heterocyclic ring or even an aliphatic chain if only a portion of the ring is making critical contacts with the target.
A systematic approach to structural simplification involves a detailed analysis of the SAR to identify the minimal pharmacophore required for activity. This can be aided by computational methods such as free energy perturbation calculations to predict the impact of structural changes on binding affinity.
The following table illustrates hypothetical structural simplification strategies for a complex derivative of this compound.
| Complex Structural Feature | Simplified Alternative | Rationale |
| Large aromatic side chain | Smaller alkyl or cycloalkyl group | Reduce lipophilicity and molecular weight. |
| Fused heterocyclic system | Monocyclic heterocycle | Improve synthetic accessibility and solubility. |
| Multiple chiral centers | Acyclic or symmetric linker | Simplify synthesis and avoid stereoisomer issues. |
By strategically applying these simplification principles, medicinal chemists can optimize lead compounds to have a better balance of potency, selectivity, and drug-like properties, ultimately increasing the probability of success in clinical development.
Preclinical Development and Translational Studies
Following successful lead optimization, promising candidates derived from the this compound scaffold enter preclinical development. This phase involves a comprehensive evaluation of the compound's safety and efficacy in non-human systems to provide the necessary data to support an Investigational New Drug (IND) application for human clinical trials.
Comprehensive Preclinical Safety and Efficacy Assessments
The preclinical assessment of a drug candidate is a multi-faceted process that includes both in vitro and in vivo studies.
In Vitro Studies:
Cell-based Assays: The efficacy of the compound is further characterized in various cell lines to confirm its mechanism of action and to assess its potency in a more complex biological environment. For cytokine inhibitors, this would involve measuring the inhibition of cytokine production (e.g., TNF-α, IL-1β, IL-6) in stimulated immune cells. acs.org
Safety Pharmacology: A panel of in vitro assays is conducted to assess the potential for off-target effects on key physiological systems. This includes testing for activity against a broad range of kinases and other enzymes, as well as evaluating potential interactions with ion channels (e.g., hERG, which is associated with cardiac toxicity).
Genotoxicity Assays: A battery of tests, such as the Ames test and chromosomal aberration assays, are performed to determine if the compound has the potential to cause genetic mutations or damage.
In Vivo Studies:
Pharmacokinetic (PK) and Pharmacodynamic (PD) Modeling: Animal models are used to understand how the drug is absorbed, distributed, metabolized, and excreted (ADME). These studies help to establish a relationship between the dose, the concentration of the drug in the body, and its biological effect.
Efficacy Studies in Disease Models: The compound is tested in animal models of the target disease to demonstrate its therapeutic potential. For a cytokine inhibitor, this could involve models of inflammatory diseases such as rheumatoid arthritis or inflammatory bowel disease.
Toxicology Studies: Extensive toxicology studies are conducted in at least two animal species (one rodent and one non-rodent) to identify potential target organs for toxicity and to determine a safe starting dose for human trials. These studies can range from single-dose acute toxicity to long-term chronic toxicity assessments.
The data generated from these preclinical studies are critical for establishing a therapeutic window for the drug candidate and for identifying any potential safety concerns that need to be monitored in clinical trials.
Translational Biomarker Identification for Clinical Development
Translational biomarkers are objectively measured characteristics that can be used as indicators of a normal biological process, a pathogenic process, or a pharmacological response to a therapeutic intervention. nih.gov The identification of relevant biomarkers during preclinical development is crucial for bridging the gap between nonclinical and clinical studies. nih.gov
For drug candidates derived from this compound, particularly those targeting cytokine pathways, several types of biomarkers can be explored:
Pharmacodynamic (PD) Biomarkers: These biomarkers provide evidence that the drug is engaging with its target and eliciting the expected biological response. For a cytokine inhibitor, a PD biomarker could be the level of the target cytokine (e.g., TNF-α) in the blood or in a specific tissue. A reduction in the level of the cytokine following drug administration would indicate target engagement.
Predictive Biomarkers: These biomarkers can help to identify patients who are most likely to respond to the treatment. For example, a specific genetic mutation or a baseline level of a particular protein could be associated with a better treatment outcome.
Safety Biomarkers: These biomarkers are used to monitor for potential adverse effects of the drug. For instance, elevated levels of certain liver enzymes in the blood could indicate potential liver toxicity.
The identification and validation of translational biomarkers can significantly enhance the efficiency of clinical trials by enabling a more personalized approach to medicine and by providing early indicators of a drug's efficacy and safety.
The table below provides examples of potential translational biomarkers for a cytokine inhibitor derived from the this compound scaffold.
| Biomarker Type | Potential Biomarker | Clinical Utility |
| Pharmacodynamic | Serum TNF-α levels | Confirm target engagement and guide dose selection. |
| Predictive | Baseline C-reactive protein (CRP) levels | Identify patients with a high inflammatory burden who may respond better to treatment. |
| Safety | Alanine aminotransferase (ALT) and Aspartate aminotransferase (AST) | Monitor for potential liver toxicity. |
Intellectual Property Considerations and Patent Landscape Analysis
The intellectual property (IP) landscape is a critical consideration in drug discovery and development. A strong patent portfolio is essential to protect the significant investment required to bring a new drug to market. For compounds related to this compound, a thorough patent landscape analysis is necessary to understand the existing IP and to identify opportunities for new patent filings.
A patent landscape analysis for pyrimidine-based inhibitors would typically involve:
Identifying Key Patents: This includes patents covering the core scaffold, specific substitution patterns, manufacturing processes, and methods of use for treating particular diseases.
Analyzing Patent Claims: A detailed analysis of the claims of existing patents is necessary to determine the scope of protection and to identify any potential freedom-to-operate issues.
Mapping Patenting Trends: Understanding the trends in patent filings can provide insights into the areas of active research and development and can help to identify "white space" for new inventions.
The patent literature reveals a significant number of patents covering pyrimidine derivatives as inhibitors of various protein kinases, including those involved in cytokine signaling pathways. For example, patents have been granted for pyrazolopyrimidines as protein kinase inhibitors and for pyrimidine and pyridine (B92270) derivatives with Bruton's tyrosine kinase (BTK) inhibitory activity. mdpi.com
A key patent in the context of this compound is one that describes its use as a reactant in the synthesis of cytokine inhibitors. google.com This highlights the importance of not only protecting the final drug candidate but also novel intermediates and synthetic methods.
To secure a strong IP position, companies will typically file for patent protection on:
Composition of Matter: This is the most valuable type of patent, as it covers the novel chemical entity itself, regardless of how it is made or used.
Method of Use: These patents cover the use of the compound to treat a specific disease or condition.
Formulation: Patents can also be obtained for specific formulations of the drug that may offer advantages in terms of stability, bioavailability, or patient compliance.
Future Perspectives and Research Directions for 2 Morpholin 4 Yl Pyrimidin 4 Ylamine
Emerging Therapeutic Applications and Modalities
The inherent biological activity of the pyrimidine (B1678525) scaffold suggests that derivatives of 2-morpholin-4-yl-pyrimidin-4-ylamine could be explored for a wide range of new therapeutic uses. nih.gov Current research on similar pyrimidine structures provides a roadmap for future investigations.
Oncology: Pyrimidine derivatives are well-established as potent anticancer agents. researchgate.net Future research could focus on designing derivatives of this compound that target novel or multiple cancer-related pathways. For instance, developing hybrids that couple the pyrimidine core with other pharmacophores could lead to dual-activity inhibitors targeting kinases like EGFR, HER2, or CDK4/6, potentially overcoming drug resistance. nih.govtandfonline.com Other promising targets for new derivatives include focal adhesion kinase (FAK) and microtubules, which are critical for tumor growth and metastasis. nih.gov The development of multi-target agents from this scaffold represents a significant opportunity to address the complexity of cancer. tandfonline.com
Neurodegenerative and CNS Disorders: Pyrimidine-containing compounds have shown potential as agents active in the central nervous system (CNS). nih.gov There is an opportunity to explore derivatives of this compound for treating conditions like Alzheimer's disease, Parkinson's disease, and chronic pain. Their ability to modulate targets such as serotonin (B10506) receptors, adenosine (B11128) receptors, and cannabinoid receptors could be systematically investigated.
Infectious Diseases: With the rise of antimicrobial resistance, there is a pressing need for new anti-infective agents. The pyrimidine scaffold has been successfully incorporated into antiviral, antibacterial, and antifungal drugs. gsconlinepress.com Future work could involve synthesizing and screening a library of this compound derivatives against a broad spectrum of pathogens, including drug-resistant strains of bacteria and viruses like HIV. nih.govresearchgate.net
Table 1: Potential Therapeutic Targets for this compound Derivatives
| Therapeutic Area | Potential Molecular Targets | Rationale |
|---|---|---|
| Oncology | EGFR, HER2, CDK4/6, FAK, PLK4, BRAF, PI3K | Pyrimidine is a core scaffold in many approved kinase inhibitors. |
| CNS Disorders | Serotonin Receptors, Adenosine Receptors | Pyrimidine derivatives have shown activity against various CNS targets. |
| Infectious Diseases | Viral Reverse Transcriptase, Bacterial Enzymes | The pyrimidine ring is a key component of several anti-infective drugs. |
| Inflammatory Diseases | Cyclooxygenase (COX), Lipoxygenase (LOX) | Certain pyrimidine derivatives exhibit anti-inflammatory properties. |
Integration of Artificial Intelligence and Machine Learning in Rational Drug Design
The traditional drug discovery process is lengthy and expensive. Artificial intelligence (AI) and machine learning (ML) are revolutionizing this field by enabling faster and more accurate prediction of molecular properties and activities. researchgate.net
For this compound, AI and ML can be leveraged in several ways:
De Novo Drug Design: Generative AI models can design novel derivatives of the core scaffold with optimized properties. These algorithms can explore a vast chemical space to propose structures with high predicted affinity for a specific biological target, improved selectivity, and favorable ADME/T (absorption, distribution, metabolism, excretion, and toxicity) profiles.
Predictive Modeling: ML models, such as graph neural networks and deep learning algorithms, can be trained on existing data to predict the biological activity and physicochemical properties of new derivatives before they are synthesized. researchgate.net This allows researchers to prioritize the most promising candidates, saving time and resources. For instance, models can predict a compound's potential to inhibit a specific kinase or cross the blood-brain barrier.
High-Throughput Virtual Screening: AI can accelerate the screening of virtual libraries containing thousands of potential derivatives against a biological target. tandfonline.com This computational approach helps identify "hit" compounds much faster than traditional experimental screening methods.
Table 2: Application of AI/ML in the Development of Pyrimidine Derivatives
| AI/ML Technique | Application in Drug Design | Potential Benefit |
|---|---|---|
| Generative Models | Design of novel molecules with desired properties. | Accelerates the discovery of lead compounds. |
| Graph Neural Networks | Prediction of molecular properties (e.g., solubility, toxicity). | Reduces late-stage failures by optimizing properties early. |
| Deep Learning | Prediction of bioactivity and target engagement. | Prioritizes synthesis of the most potent compounds. |
| Virtual Screening | Rapidly screens large virtual libraries for active compounds. | Increases the efficiency of hit identification. |
Advanced Drug Delivery Systems for this compound Derivatives
Even a highly potent drug can be ineffective if it does not reach its target in the body in sufficient concentration. Advanced drug delivery systems can overcome challenges such as poor solubility, lack of specificity, and dose-limiting side effects, thereby enhancing the therapeutic efficacy of pyrimidine derivatives. nih.govbenthamdirect.com
Given that many pyrimidine derivatives function as kinase inhibitors, often for cancer therapy, targeted delivery is crucial to minimize off-target effects. benthamscience.com Nanomedicine offers a promising approach. benthamdirect.com
Nanoparticle-Based Systems: Encapsulating derivatives of this compound into nanoparticles can improve their solubility, stability, and pharmacokinetic profile. ualberta.ca Various types of nanoparticles could be explored:
Polymeric Nanoparticles: These can be engineered for controlled release of the drug.
Lipid-Based Nanocarriers: Liposomes, solid lipid nanoparticles (SLNs), and nanostructured lipid carriers (NLCs) can enhance drug absorption and target tumor tissues through the enhanced permeability and retention (EPR) effect. ualberta.canih.gov
Inorganic Nanoparticles: Halloysite nanotubes have been investigated as carriers for pyrimidine derivatives to overcome low water solubility. researchgate.net
Targeted Delivery: To improve specificity, nanoparticles can be functionalized with targeting ligands (e.g., antibodies, aptamers, or small molecules) that bind to receptors overexpressed on cancer cells. benthamdirect.comnih.gov This approach would concentrate the drug at the tumor site, increasing its efficacy while reducing systemic toxicity. ualberta.ca
Table 3: Advanced Drug Delivery Systems for Pyrimidine Derivatives
| Delivery System | Description | Potential Advantages |
|---|---|---|
| Liposomes | Vesicles composed of a lipid bilayer. | Biocompatible; can carry both hydrophilic and hydrophobic drugs. |
| Polymeric Nanoparticles | Solid colloidal particles made from polymers. | Controlled release; can be functionalized for targeting. |
| Solid Lipid Nanoparticles (SLNs) | Lipid-based nanoparticles solid at room temperature. | High stability; improved bioavailability. |
| Halloysite Nanotubes (HNTs) | Natural clay nanotubes. | High loading capacity for poorly soluble drugs; biocompatible. researchgate.net |
| Aptamer-Conjugated Systems | Nanocarriers linked to aptamers that bind specific cell surface receptors. | High target specificity; reduced off-target effects. nih.gov |
Overcoming Challenges and Harnessing Opportunities in Pyrimidine-Based Drug Discovery
The development of new drugs based on the this compound scaffold is not without its challenges. However, these challenges also present opportunities for innovation.
Challenges:
Drug Resistance: Cancer cells and pathogens can develop resistance to pyrimidine-based drugs, often through mutations in the target protein. researchgate.netfrontiersin.org
Selectivity: Many pyrimidine derivatives, particularly kinase inhibitors, can inhibit multiple kinases, leading to off-target side effects. Achieving high selectivity for the desired target remains a significant hurdle.
Bioavailability: Poor water solubility can limit the oral bioavailability of some pyrimidine compounds, requiring advanced formulation strategies. researchgate.net
Opportunities:
Hybrid Molecules: A key strategy to overcome drug resistance is the design of hybrid molecules that act on multiple targets simultaneously. tandfonline.com Hybridizing the this compound scaffold with other pharmacophores could create agents that are less susceptible to resistance. tandfonline.com
Scaffold Versatility: The pyrimidine ring is synthetically tractable, allowing for diverse chemical modifications. nih.gov This versatility enables chemists to fine-tune the properties of derivatives to optimize potency, selectivity, and pharmacokinetics.
Bioisosterism: The pyrimidine ring can act as a bioisostere for other aromatic systems like a phenyl group. This can lead to improved drug properties, including better binding interactions and metabolic stability. ualberta.ca
Precision Medicine: As our understanding of the genetic basis of diseases grows, there is an opportunity to design pyrimidine-based drugs that target specific mutations, such as in KRAS-mutant cancers or specific EGFR mutations in non-small cell lung cancer. researchgate.netfrontiersin.org
常见问题
Basic Research Questions
Q. What are the established synthetic routes for 2-Morpholin-4-YL-pyrimidin-4-ylamine?
- Methodology : A common approach involves condensation reactions between pyrimidine precursors and morpholine derivatives. For example, in related pyrimidin-2-amine syntheses, refluxing intermediates (e.g., 4-arylpyrimidin-2-amines) with morpholine and formaldehyde in ethanol for 10 hours yields target compounds. Post-reaction purification via crystallization (e.g., 95% ethanol) is critical to isolate the product .
- Key Parameters :
| Reaction Conditions | Values |
|---|---|
| Solvent | Ethanol |
| Temperature | Reflux (~78°C) |
| Time | 10 hours |
| Molar Ratio | 1:1 (amine: morpholine) |
Q. How is the structural integrity of this compound confirmed?
- Techniques : X-ray crystallography (using SHELX software for refinement ), NMR (¹H/¹³C), and high-resolution mass spectrometry (HRMS). For morpholine-containing analogs, characteristic NMR peaks for morpholine protons appear at δ ~3.6–3.8 ppm (C-O-C) and δ ~2.4–2.6 ppm (N-CH₂) .
- Validation : Cross-referencing experimental data with computational models (e.g., DFT for bond angles/distances) resolves ambiguities in stereochemistry .
Advanced Research Questions
Q. How can contradictory crystallographic data for this compound derivatives be resolved?
- Approach : Use iterative refinement tools like SHELXL to adjust parameters such as thermal displacement and occupancy. For example, in morpholine-pyrimidine hybrids, discrepancies in bond lengths (e.g., C-N vs. C-O) may arise from torsional strain; constrained refinement with SHELX mitigates these issues .
- Case Study : A derivative with conflicting C-N bond lengths (1.32 Å vs. 1.45 Å) was resolved by analyzing twinning ratios and applying Hirshfeld surface analysis to detect intermolecular interactions .
Q. What strategies optimize reaction yields in morpholine-pyrimidine coupling reactions?
- Methodology : Screen solvents (e.g., DMF vs. ethanol) and catalysts (e.g., Pd/C for cross-coupling). For example, substituting formaldehyde with paraformaldehyde in Mannich-type reactions improves morpholine incorporation efficiency by 20–30% .
- Data-Driven Optimization :
| Variable | Optimal Value | Yield Improvement |
|---|---|---|
| Catalyst | Pd(OAc)₂ | +15% |
| Solvent | DMF | +25% |
| Temperature | 80°C | +10% |
Q. How do electronic effects of substituents influence the bioactivity of this compound analogs?
- Analysis : Computational studies (e.g., DFT for HOMO-LUMO gaps) paired with enzymatic assays. Electron-withdrawing groups (e.g., -Cl) at the pyrimidine 5-position enhance kinase inhibition by 40% compared to electron-donating groups (-OCH₃) .
- Contradiction Management : Discrepancies between in silico predictions and in vitro results may arise from solvation effects; molecular dynamics simulations clarify these disparities .
Q. What analytical methods detect impurities in this compound batches?
- Protocols : HPLC with UV detection (λ = 254 nm) and LC-MS/MS for trace analysis. For example, a derivative with CAS 31466-47-4 showed 95% purity after column chromatography, with residual morpholine (<0.5%) quantified via GC-MS .
- Standards : Use pharmacopeial reference materials (e.g., EP/JP standards) for calibration .
Methodological Considerations
- Data Contradictions : When spectroscopic data conflicts (e.g., NMR vs. X-ray), employ multi-technique validation (IR, Raman) and consult crystallographic databases (e.g., CCDC) .
- Safety : For chlorinated analogs, adhere to strict waste protocols (e.g., neutralization before disposal) to avoid environmental contamination .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
